1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Industrial Production Methods
the general approach involves high-throughput docking of a compound collection in the ATP-binding site of human CK2, followed by selective activation of carbon-nitrogen triple bonds .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves binding to specific molecular targets and pathways. For example, these compounds act as ATP-competitive inhibitors of human protein kinase CK2, which plays a crucial role in various pathological processes . The binding modes for the most active inhibitors have been proposed based on high-throughput docking studies .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: A novel potent class of CK2 inhibitors identified by high-throughput docking.
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-ones: Another class of CK2 inhibitors with similar biological activity.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their ability to selectively activate carbon-nitrogen triple bonds, providing efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . This property makes them highly desirable for applications in biological imaging and the development of functional materials.
Properties
Molecular Formula |
C24H17N3O5S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
5-[5-[[2-imino-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C24H17N3O5S/c1-26-21(28)17-9-3-13(11-18(17)22(26)29)19-10-8-16(32-19)12-20-23(30)27(24(25)33-20)14-4-6-15(31-2)7-5-14/h3-12,25H,1-2H3 |
InChI Key |
RJDWKTKWEKYFDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC=C(O3)C=C4C(=O)N(C(=N)S4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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